![molecular formula C18H13F3N2O2 B6568198 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 1021216-88-5](/img/structure/B6568198.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

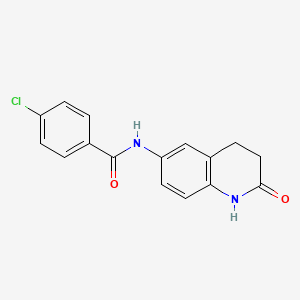

The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide” is an organic compound that contains several functional groups, including an oxazole ring, an acetamide group, and multiple fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains multiple phenyl rings, some of which are substituted with fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl and acetamide groups . These functional groups could participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the oxazole ring and the fluorophenyl and acetamide groups .Wissenschaftliche Forschungsanwendungen

Antifungal Activity: Investigate F2493-1369’s efficacy against fungal pathogens. Fluorinated compounds often exhibit enhanced antifungal properties due to their altered electronic and steric effects .

Antitubercular Potential: Explore F2493-1369 as a potential antitubercular agent. Fluorination can enhance drug bioavailability and metabolic stability .

Antioxidant Properties: Assess F2493-1369’s ability to scavenge free radicals and protect against oxidative stress .

Anticancer Research: Investigate whether F2493-1369 shows promise as an anticancer agent. Fluorinated compounds have been explored for their potential in cancer therapy .

Forensic Genetics and DNA Analysis

F2493-1369 could find applications in forensic science, particularly in DNA analysis. Consider the following:

- X-Chromosomal Short Tandem Repeats (X-STRs) : F2493-1369 might be useful in X-STR multiplex systems for forensic identification. These markers play a crucial role in gender determination and individual profiling. Validate its suitability according to SWGDAM guidelines .

Materials Science and Surface Modification

Beyond biological applications, F2493-1369 could be relevant in materials science:

- Surface Modification : Explore F2493-1369 as a blocking reagent to modify hydroxyl, amine, and epoxide functional groups in cured epoxy thin films .

Other Potential Fields

While not extensively studied, F2493-1369’s properties may also be relevant in:

Indole Derivatives: Investigate its potential as an indole derivative. Indoles exhibit diverse biological activities, including antiviral, anti-inflammatory, and antimicrobial effects .

Pyrrole Subunits: Consider F2493-1369’s role in pyrrole-containing compounds. Pyrroles are found in fungicides, antibiotics, and antitumor agents .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSZROWJEGVTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)

![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)

![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)

![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)

![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)

![4-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568185.png)

![4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568188.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B6568192.png)